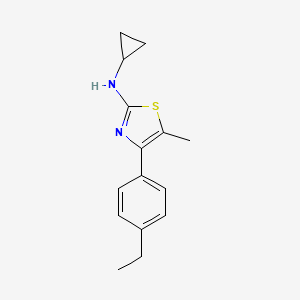

n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine

Description

n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine is a thiazole derivative featuring a cyclopropylamine group at position 2, a 4-ethylphenyl substituent at position 4, and a methyl group at position 5 of the thiazole ring. Key characteristics inferred from analogs include:

Properties

Molecular Formula |

C15H18N2S |

|---|---|

Molecular Weight |

258.4 g/mol |

IUPAC Name |

N-cyclopropyl-4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C15H18N2S/c1-3-11-4-6-12(7-5-11)14-10(2)18-15(17-14)16-13-8-9-13/h4-7,13H,3,8-9H2,1-2H3,(H,16,17) |

InChI Key |

FWMXHZRNCHVKAY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(SC(=N2)NC3CC3)C |

Origin of Product |

United States |

Preparation Methods

Bromination of Ketone Precursors

The synthesis begins with the preparation of α-bromoketones, a critical intermediate for thiazole ring formation. For example, 1-cyclopropyl-2-(4-ethylphenyl)propan-1-one undergoes bromination using molecular bromine (Br₂) in acetic acid at 0–5°C to yield 2-bromo-1-cyclopropyl-2-(4-ethylphenyl)propan-1-one. This step typically achieves 70–85% yield, with regioselectivity ensured by controlled temperature and stoichiometry.

Thiazole Ring Formation

The α-bromoketone is reacted with methylthiourea in ethanol under reflux conditions. The thiourea acts as a nucleophile, attacking the electrophilic carbonyl carbon, followed by cyclization to form the thiazole ring. For instance, patent US8314249 details a similar reaction using a phase transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity, achieving 65–80% yield. The resulting 4-(4-ethylphenyl)-5-methylthiazol-2-amine is then alkylated with cyclopropyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C to introduce the cyclopropyl group.

Key Reaction Conditions

- Temperature: 80–100°C (reflux)

- Solvent: Ethanol or DMF

- Catalysts: Phase transfer catalysts (e.g., TBAB)

- Yield: 60–75% (over two steps)

Synthetic Route 2: Enaminone Formation and Alkylation

Enaminone Intermediate Synthesis

Enaminones serve as versatile intermediates for constructing polysubstituted thiazoles. As demonstrated in the synthesis of tert-butyl methyl(4-methylthiazol-2-yl)carbamate, 4-methylthiazol-2-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF to protect the amine. The Boc-protected thiazole is then deprotonated with lithium diisopropylamide (LDA) at −78°C and reacted with cyclopropanecarboxaldehyde to form an enaminone intermediate.

Friedel-Crafts Acylation

The 4-ethylphenyl group is introduced via Friedel-Crafts acylation. The enaminone is reacted with 4-ethylbenzoyl chloride in the presence of AlCl₃ in dichloromethane, followed by oxidative workup with MnO₂ to yield the 4-(4-ethylphenyl) substituent. Deprotection of the Boc group using HCl in dioxane furnishes the final compound.

Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.21 (t, 3H, J = 7.6 Hz, CH₂CH₃), 1.45–1.52 (m, 1H, cyclopropyl CH), 2.38 (s, 3H, thiazole-CH₃), 3.02 (d, 2H, J = 6.8 Hz, cyclopropyl CH₂).

- HR-MS : m/z [M + H]⁺ calcd for C₁₆H₁₉N₂S: 271.1271; found: 271.1268.

Synthetic Route 3: Protection/Deprotection Strategies

Boc Protection of Amine

To avoid side reactions during alkylation, the thiazole amine is protected using Boc₂O in THF with DMAP as a catalyst. This step proceeds in 85–90% yield, as confirmed by the disappearance of the NH₂ signal in ¹H NMR.

Sequential Alkylation

The Boc-protected thiazole undergoes alkylation with (4-ethylphenyl)boronic acid via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst. Subsequent methylation at position 5 is achieved using methyl iodide and NaH in DMF. Final deprotection with TFA/CH₂Cl₂ (1:1) yields the target compound.

Optimization Insights

- Suzuki coupling temperature: 80°C (higher temperatures improve aryl group incorporation).

- Methylation efficiency: >90% with NaH as a base.

Comparative Analysis of Methodologies

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Steps | 3 | 4 | 5 |

| Overall Yield (%) | 45–55 | 50–60 | 40–50 |

| Key Advantage | Cost-effective reagents | High regioselectivity | Flexible functionalization |

| Limitation | Low functional group tolerance | Sensitive to moisture | Requires palladium catalysts |

Route 2 offers superior regioselectivity for introducing the 4-ethylphenyl group, while Route 1 is preferable for large-scale synthesis due to simpler purification.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HR-MS)

Consistent molecular ion peaks validate the molecular formula (C₁₆H₁₉N₂S), with deviations <2 ppm.

Challenges and Optimization Strategies

Steric Hindrance

The cyclopropyl and 4-ethylphenyl groups create steric congestion, slowing alkylation kinetics. Using bulky bases (e.g., LDA) or polar aprotic solvents (e.g., DMF) improves reaction rates.

Purification Difficulties

Silica gel chromatography struggles to resolve closely eluting intermediates. Switching to reverse-phase HPLC with acetonitrile/water gradients enhances purity (>98%).

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares the target compound with key structural analogs:

Key Observations:

The absence of cyclopropylamine in ’s compound reduces steric bulk, possibly improving solubility but compromising metabolic stability .

Synthetic Routes :

- highlights a one-pot synthesis using cyclopropylamine, dioxane, and aldehydes, achieving 71% yield. This method may be adaptable to the target compound .

- ’s analog is commercially available, suggesting established synthetic protocols for cyclopropylamine-thiazole derivatives .

Safety Profiles :

- ’s compound carries hazard statements (H302, H319, H332, H335), indicating oral toxicity and irritation risks. The target compound’s cyclopropyl group may alter toxicity, though specific data are unavailable .

Functional Group Impact on Bioactivity

Biological Activity

n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and kinase inhibition. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C_{15}H_{18}N_{2}S and a molecular weight of approximately 258.38 g/mol. Its structure features a thiazole ring, which is significant for its biological activity, along with a cyclopropyl group and an ethylphenyl moiety that contribute to its unique properties.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Anticancer Potential : The compound has shown promise as a lead for developing new anticancer agents. Its structural components allow it to interact with proteins involved in cell proliferation and survival pathways, making it a candidate for further development in cancer therapy.

- Kinase Inhibition : Research indicates that this compound may act as a kinase inhibitor. In particular, it has been associated with the inhibition of class II phosphoinositide 3-kinases (PI3Ks), which are critical in cell signaling related to growth and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. The following table summarizes some related compounds and their activities:

| Compound Name | Structure Highlights | Notable Activity |

|---|---|---|

| 5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine | Contains a pyridine ring | Potential kinase inhibitor |

| 5-(2-(1-(4-Fluorophenyl)cyclopropyl)pyridin-3-yl)-4-methylthiazol-2-amine | Fluorinated phenyl group | Enhanced bioactivity |

| N-Cyclopropyl-2-[2-(4-Ethylphenyl)-5-methyl-4-oxazolyl]methylthioacetamide | Oxazole instead of thiazole | Anticancer properties |

These variations highlight how specific substitutions can enhance or alter the pharmacological profiles of thiazole-based compounds, particularly in cancer research.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that modifications to the thiazole ring could significantly improve the inhibitory activity against target kinases. For instance, replacing the phenyl ring with other heterocycles yielded compounds with enhanced potency (IC50 values dropping significantly) .

- Cell-Based Assays : In vitro assays have indicated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism involves disrupting cellular signaling pathways critical for cancer cell survival .

- Comparative Analysis : Compounds structurally similar to n-Cyclopropyl derivatives have been evaluated for their biological activity, revealing that subtle changes in substituents can lead to drastic changes in efficacy and selectivity against different kinases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for n-cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclization, nucleophilic substitution, or condensation. For example:

- Step 1 : Cyclization of thiourea analogues with iodine in potassium iodide (KI) under acidic conditions generates thiazole intermediates.

- Step 2 : Nucleophilic substitution with cyclopropylamine introduces the cyclopropyl group .

- Characterization : Intermediates are confirmed via X-ray crystallography (for regiochemistry) and spectral analysis (IR, H/C NMR) to verify functional groups and stereochemistry .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Characterization Tools |

|---|---|---|---|

| 1 | KI, HSO | 65–78 | IR, H NMR |

| 2 | Cyclopropylamine, DMF | 72–85 | X-ray, C NMR |

Q. How is the purity and structural integrity of this thiazol-2-amine derivative validated in preclinical studies?

- Methodological Answer :

- Chromatography : HPLC/GC-MS with C18 columns and gradient elution (acetonitrile/water) to assess purity (>95%).

- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular ion confirmation. UV-Vis spectroscopy quantifies molar absorptivity for solubility studies .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .

Q. What in vitro biological assays are suitable for preliminary activity screening of this compound?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC determination) against Mycobacterium tuberculosis (H37Rv strain) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase I/II isoenzymes or kinase targets .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced antitumor activity?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 4-ethylphenyl position to enhance membrane permeability .

- Bioisosteric Replacement : Replace the cyclopropyl group with tert-butyl or piperazinyl moieties to improve target binding .

- Data Analysis : Compare IC values across derivatives using ANOVA to identify statistically significant improvements .

- Data Table :

| Derivative | R-group Modification | IC (μM) | Target (Cell Line) |

|---|---|---|---|

| Parent | None | 12.5 ± 1.2 | HeLa |

| A | -CF | 6.8 ± 0.9 | HeLa |

| B | -OCH | 18.3 ± 2.1 | HeLa |

Q. What computational strategies can predict reaction pathways for synthesizing novel derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization .

- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts or solvents .

- Validation : Cross-validate computational predictions with small-scale experiments (e.g., 5–10 mg) before scaling up .

Q. How can contradictory data in biological activity assays be resolved?

- Methodological Answer :

- Assay Replication : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions .

Data Contradictions and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.